Due to its chirality, (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol can be used as a resolving agent in separating racemic mixtures of chiral analytes. Its anthracene group interacts with other chiral molecules through π-π stacking and hydrogen bonding, allowing for the preferential complexation with one enantiomer over the other. This property has been explored in the separation of various racemic drugs and drug candidates using techniques like chromatography PubChem: .
The self-assembly properties of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol allow it to form ordered supramolecular structures. These structures can exhibit chirality due to the inherent chirality of the molecule. This paves the way for research into the development of chiral materials with potential applications in areas like asymmetric catalysis, sensors, and drug delivery ScienceDirect: .
The presence of the trifluoromethyl group (CF3) makes (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol a good scavenger for free fluoride ions. Fluoride removal is crucial in various scientific processes, and this molecule's ability to selectively bind fluoride offers potential applications in environmental remediation, pharmaceutical synthesis, and biological studies Tetrahedron Letters: .
(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is a chiral molecule containing an anthracene group (a three-ringed aromatic hydrocarbon) linked to a trifluoroethanol moiety (a primary alcohol with three fluorine atoms on the same carbon). It exists as an enantiomer, with the (R) configuration denoting the spatial arrangement of its substituents [].
The origin of this specific compound is not readily available in scientific literature. However, trifluoroethanols, in general, are synthetically derived from various precursors [].
The key feature of the molecule is the combination of the anthracene group, known for its aromatic properties and potential fluorescence, with the trifluoroethanol moiety. The three fluorine atoms on the trifluoroethanol group create a strong electron-withdrawing effect, potentially influencing the overall electronic properties of the molecule. The chirality of the molecule, arising from the (R) configuration, could be crucial for specific interactions with other molecules [].
Further analysis of the molecule's structure, such as bond lengths and angles, might require computational modeling or spectroscopic data not readily available in open-source scientific literature.
There is no widely reported information on the specific reactions involving (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol. However, general synthetic pathways for trifluoroethanols can be referenced. Common methods involve the reaction of a carbonyl compound with a trifluoromethylating reagent, followed by reduction to the corresponding alcohol [].
Irritant